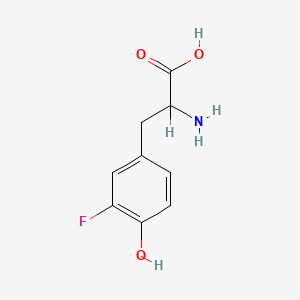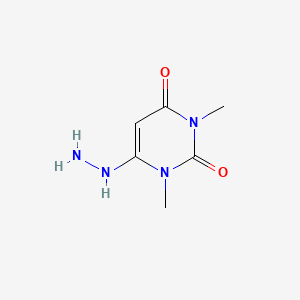
1,3-Dimetil-6-hidrazinouracilo
Descripción general
Descripción
1,3-Dimethyl-6-hydrazinouracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of two methyl groups at positions 1 and 3, and a hydrazino group at position 6 on the uracil ring.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-6-hydrazinouracil has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential antiviral and anticancer agents.
Materials Science:
Biological Studies: It is used in studies involving nucleic acid analogs and their interactions with biological systems.
Mecanismo De Acción
Target of Action
It’s worth noting that pyrazolopyrimidines, a class of compounds related to 1,3-dimethyl-6-hydrazinouracil, have been reported to have a wide range of biological activity .
Mode of Action
It’s synthesized by the reaction of 1,3-dimethyl-6-hydrazinouracils with various α,β-unsaturated compounds and α-ketoalkynes .
Biochemical Pathways
It’s known that pyrazolopyrimidines, a class of compounds related to 1,3-dimethyl-6-hydrazinouracil, can affect various biochemical pathways .
Result of Action
Related compounds have been reported to possess a wide range of biological activity .
Análisis Bioquímico
Cellular Effects
It is not clear how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is not clear if there are any threshold effects observed in these studies, or any toxic or adverse effects at high doses .
Metabolic Pathways
It is not clear if it has any effects on metabolic flux or metabolite levels.
Transport and Distribution
It is not clear if it interacts with any transporters or binding proteins, or if it has any effects on its localization or accumulation .
Subcellular Localization
It is not clear if there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-6-hydrazinouracil can be synthesized through the reaction of 1,3-dimethyluracil with hydrazine hydrate. The reaction typically occurs under reflux conditions in ethanol, yielding the desired product in good yields . Another method involves the reaction of 1,3-dimethyluracil with hydrazine sulfate in the presence of a base such as sodium acetate .
Industrial Production Methods
While specific industrial production methods for 1,3-dimethyl-6-hydrazinouracil are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-6-hydrazinouracil undergoes various chemical reactions, including:
Nucleophilic Addition: It can react with α,β-unsaturated carbonyl compounds to form pyrazolo[3,4-d]pyrimidines.
Cyclization: It can undergo cyclization reactions to form fused heterocyclic compounds such as pyrimido[4,5-c][1,2]diazepines.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves α,β-unsaturated carbonyl compounds and is carried out in ethanol under reflux conditions.
Cyclization: Requires heating with appropriate reagents such as α-ketoalkynes in ethanol.
Major Products Formed
Pyrazolo[3,4-d]pyrimidines: Formed through nucleophilic addition reactions.
Pyrimido[4,5-c][1,2]diazepines: Formed through cyclization reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyluracil: Lacks the hydrazino group at position 6, making it less reactive in nucleophilic addition reactions.
6-Hydrazinouracil: Lacks the methyl groups at positions 1 and 3, which can affect its reactivity and biological activity.
Uniqueness
1,3-Dimethyl-6-hydrazinouracil is unique due to the presence of both methyl groups and the hydrazino group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to its analogs .
Propiedades
IUPAC Name |
6-hydrazinyl-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-9-4(8-7)3-5(11)10(2)6(9)12/h3,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJOVZZMDMNJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193078 | |
| Record name | Uracil, 1,3-dimethyl-6-hydrazino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40012-14-4 | |
| Record name | Uracil, 1,3-dimethyl-6-hydrazino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040012144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40012-14-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Uracil, 1,3-dimethyl-6-hydrazino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,3-Dimethyl-6-hydrazinouracil a useful starting material in organic synthesis?
A: 1,3-Dimethyl-6-hydrazinouracil possesses a reactive hydrazine moiety that readily undergoes condensation reactions with various electrophiles. [, , ] This allows for the facile introduction of diverse substituents at the 6-position of the uracil ring, making it a valuable precursor for synthesizing a wide range of pyrimidine derivatives.
Q2: Can you provide examples of specific reactions that highlight the synthetic utility of 1,3-Dimethyl-6-hydrazinouracil?
A2: Certainly! Here are a few key examples:
- Formation of Hydrazones: 1,3-Dimethyl-6-hydrazinouracil readily reacts with aldehydes to form hydrazones. These hydrazones serve as valuable intermediates in the synthesis of more complex heterocyclic systems. []
- Synthesis of Pyrazolo[3,4-d]pyrimidines: This compound reacts with dimethylformamide dialkylacetals to yield 2-alkyl-substituted pyrazolo[3,4-d]pyrimidines. Furthermore, reactions with α-methylbenzylidenehydrazino derivatives of 1,3-dimethyl-6-hydrazinouracil and orthoesters lead to the formation of 2-vinylpyrazolo[3,4-d]pyrimidines. []
- Construction of Fused Heterocycles: 1,3-Dimethyl-6-hydrazinouracil acts as a precursor for the synthesis of complex fused heterocyclic systems. For example, it reacts with α,β-unsaturated compounds and α-ketoalkynes to generate 1H-pyrimido [4,5-c][1,2]diazepines and pyrazolo[3,4-d]pyrimidines, respectively. []
Q3: The research mentions the synthesis of pyrazolo[3,4-d]pyrimidines. What is the significance of these compounds?
A: Pyrazolo[3,4-d]pyrimidines represent an important class of heterocyclic compounds with diverse biological activities. They have garnered significant attention in medicinal chemistry due to their potential as antiviral, anticancer, and anti-inflammatory agents. [] The ability to synthesize them efficiently from 1,3-Dimethyl-6-hydrazinouracil makes this compound a valuable tool for developing novel therapeutics.
Q4: How does the structure of 1,3-Dimethyl-6-hydrazinouracil contribute to its reactivity?
A: The presence of both the electron-rich pyrimidine ring and the nucleophilic hydrazine group in 1,3-Dimethyl-6-hydrazinouracil contributes to its diverse reactivity. The hydrazine nitrogen readily attacks electrophilic centers, while the pyrimidine ring can undergo further functionalization, allowing for the construction of complex molecular architectures. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

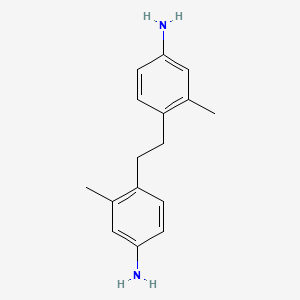
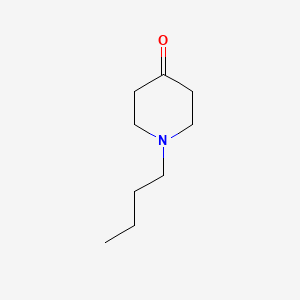
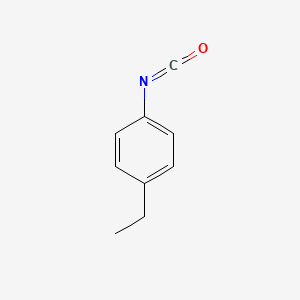
![Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis-](/img/structure/B1329627.png)

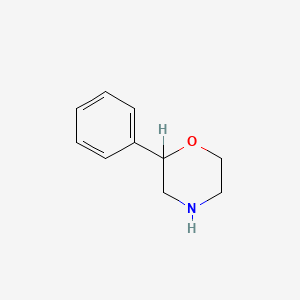
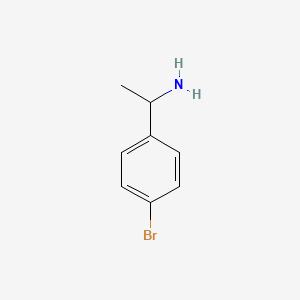
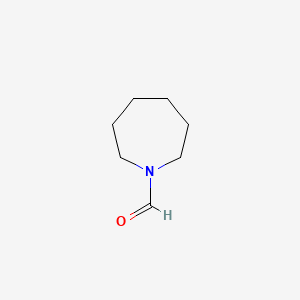
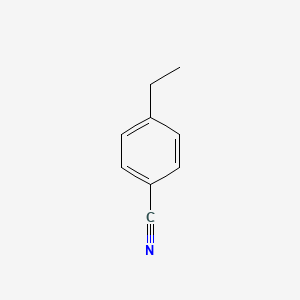
![N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B1329636.png)


